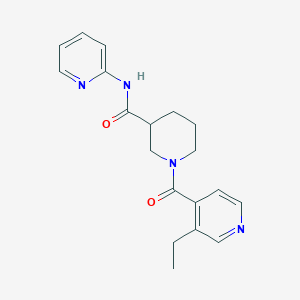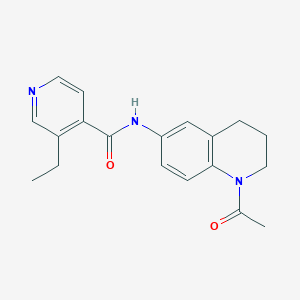![molecular formula C17H26N2O2 B7641477 [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone](/img/structure/B7641477.png)
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone, also known as EPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. EPPM is a piperidine derivative that has been synthesized through a number of methods, and has been shown to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone is not fully understood, but it is believed to involve the inhibition of enzymes and proteins that play a role in various diseases. For example, this compound has been shown to inhibit the activity of monoamine oxidase B, which is believed to contribute to the development of Parkinson's disease. This compound has also been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. For example, this compound has been shown to increase the levels of dopamine and serotonin in the brain, which can have a positive effect on mood and behavior. This compound has also been shown to inhibit the activity of monoamine oxidase B, which can have a neuroprotective effect. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which can help to prevent the development of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yields using a number of methods, which makes it a reliable compound for use in experiments. However, one limitation of using this compound is its potential toxicity. This compound has not been extensively studied for its toxicity, and more research is needed to determine its safety for use in humans.
将来の方向性
There are a number of potential future directions for research on [4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone. One area of interest is its potential as a treatment for Alzheimer's disease. More research is needed to determine the safety and efficacy of this compound as a treatment for Alzheimer's disease. Another area of interest is its potential as a treatment for Parkinson's disease. More research is needed to determine the safety and efficacy of this compound as a treatment for Parkinson's disease. Finally, more research is needed to determine the mechanism of action of this compound, and how it can be used to treat a range of diseases.
合成法
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone can be synthesized through a number of methods, including the reaction of 4-(2-bromoethyl)-1-ethylpiperidine with 3-ethyl-4-pyridinecarboxaldehyde in the presence of a base. Another method involves the reaction of 4-(2-chloroethyl)-1-ethylpiperidine with 3-ethyl-4-pyridinecarboxaldehyde in the presence of a catalyst. Both of these methods have been shown to produce this compound with high yields and purity.
科学的研究の応用
[4-(2-Ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone has been shown to have a range of potential applications in medical research. One area of interest is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. This compound has also been shown to have potential as a treatment for Parkinson's disease, as it can inhibit the activity of monoamine oxidase B, which is believed to contribute to the development of Parkinson's disease.
特性
IUPAC Name |
[4-(2-ethoxyethyl)piperidin-1-yl]-(3-ethylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-3-15-13-18-9-5-16(15)17(20)19-10-6-14(7-11-19)8-12-21-4-2/h5,9,13-14H,3-4,6-8,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIRZKMJXMDQLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CN=C1)C(=O)N2CCC(CC2)CCOCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![5-[(2-Methyl-3-pyrazol-1-ylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B7641399.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)


![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)
![2-[[(6-Cyanopyridin-3-yl)amino]methyl]-3-(4-fluorophenyl)propanamide](/img/structure/B7641445.png)

![3-[3-(5-Methylfuran-2-yl)propanoylamino]-3-(2-methylphenyl)propanoic acid](/img/structure/B7641460.png)

![[1-(6-Ethyl-5-fluoropyrimidin-4-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B7641471.png)
![1-[[4-[(1,2,3,5,6,7,8,8a-Octahydroindolizin-7-ylamino)methyl]phenyl]methyl]piperidin-4-ol](/img/structure/B7641478.png)
